![molecular formula C17H21NO4 B15326940 6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid](/img/structure/B15326940.png)
6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of both a benzyloxycarbonyl group and a spirocyclic octane ring makes it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic ring: This can be achieved through a cyclization reaction involving a suitable diol and a dihalide under basic conditions.
Introduction of the benzyloxycarbonyl group: This step involves the protection of an amine group using benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, revealing the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield free amines.
Aplicaciones Científicas De Investigación
6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of specific enzymes. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing an active amine that can interact with biological targets. The spirocyclic structure may also confer unique binding properties, enhancing its specificity and potency.
Comparación Con Compuestos Similares
Similar Compounds
6-{[(Benzyloxy)carbonyl]amino}hexanoic acid: Similar in structure but lacks the spirocyclic ring, which may affect its chemical properties and applications.
1-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid:
Uniqueness
6-{[(Benzyloxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid is unique due to its spirocyclic structure, which imparts rigidity and specific geometric properties. This can enhance its binding affinity and specificity in biochemical applications, making it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C17H21NO4 |
|---|---|
Peso molecular |
303.35 g/mol |
Nombre IUPAC |
6-(phenylmethoxycarbonylamino)spiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c19-15(20)14-10-17(14)8-6-13(7-9-17)18-16(21)22-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,18,21)(H,19,20) |
Clave InChI |
OLBOXOCYUSFGKY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1NC(=O)OCC3=CC=CC=C3)CC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone](/img/structure/B15326880.png)
![Spiro[2.6]nonan-1-ylboronic acid pinacol ester](/img/structure/B15326886.png)
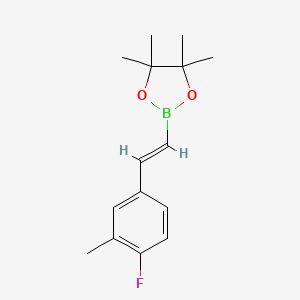

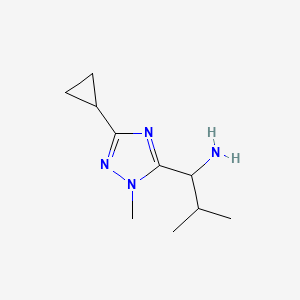
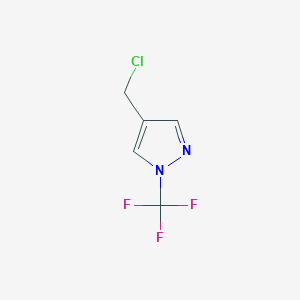
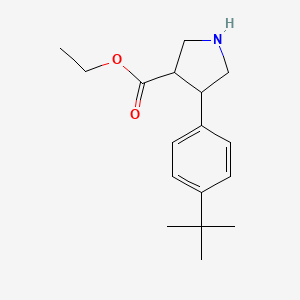
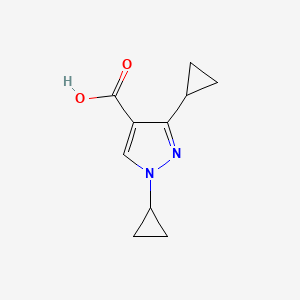
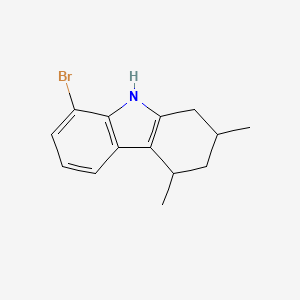
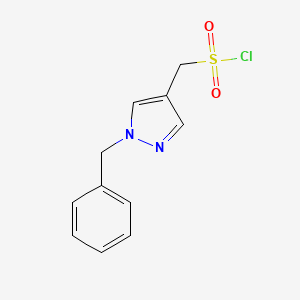

![tert-butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate](/img/structure/B15326956.png)
![2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile](/img/structure/B15326965.png)
